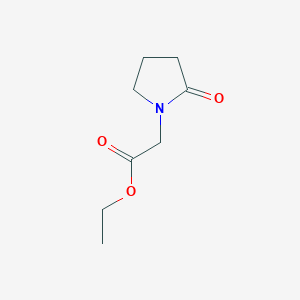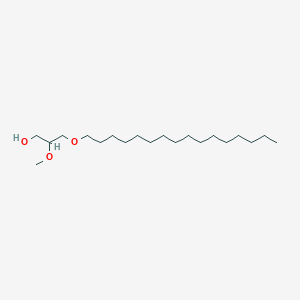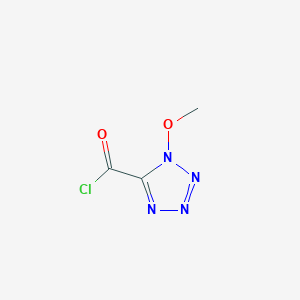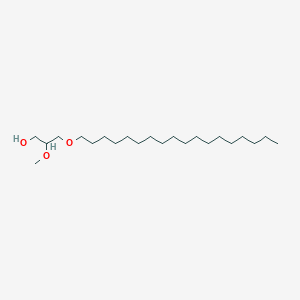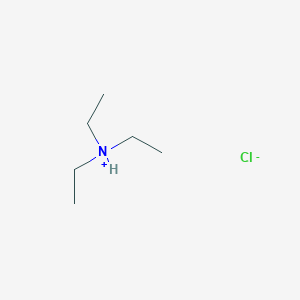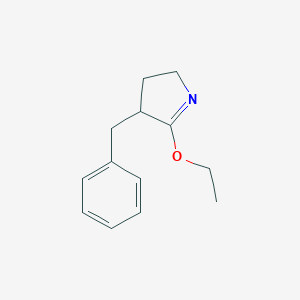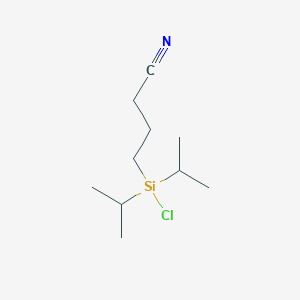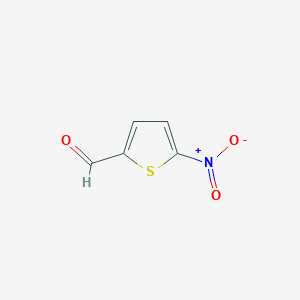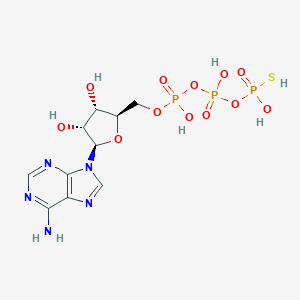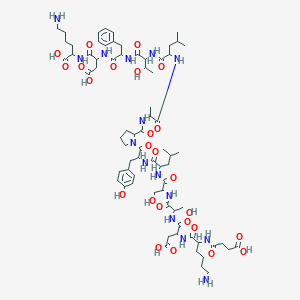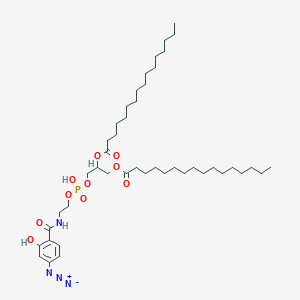
Asa-PE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asa-PE, also known as Asarum europaeum L. extract, is a natural compound derived from the leaves of Asarum europaeum L. plant. It has been widely studied for its potential medicinal properties and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of Asa-PE is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. Asa-PE has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE).
Effets Biochimiques Et Physiologiques
Asa-PE has been shown to have various biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory, antioxidant, and antimicrobial properties. Asa-PE has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Asa-PE in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Asa-PE has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using Asa-PE in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for Asa-PE research. One of the future directions is to investigate the potential of Asa-PE in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another future direction is to explore the potential of Asa-PE as a natural antioxidant and anti-inflammatory agent. Additionally, further studies are needed to elucidate the mechanism of action of Asa-PE and to optimize its extraction and purification methods.
Conclusion:
In conclusion, Asa-PE is a natural compound derived from the leaves of Asa-PE europaeum L. plant. It has shown promising results in various scientific research studies and has been studied for its potential therapeutic properties. Asa-PE has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential in the treatment of various diseases. Further research is needed to elucidate the mechanism of action of Asa-PE and to explore its potential in various therapeutic applications.
Méthodes De Synthèse
Asa-PE is extracted from the leaves of Asa-PE europaeum L. plant using various extraction techniques, including maceration, Soxhlet extraction, and supercritical fluid extraction. The extracted compound is then purified using different chromatographic methods, such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Asa-PE has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Asa-PE has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
Numéro CAS |
114747-15-8 |
|---|---|
Nom du produit |
Asa-PE |
Formule moléculaire |
C44H77N4O10P |
Poids moléculaire |
853.1 g/mol |
Nom IUPAC |
[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H77N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-36-39(58-43(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-46-44(52)40-32-31-38(47-48-45)35-41(40)49/h31-32,35,39,49H,3-30,33-34,36-37H2,1-2H3,(H,46,52)(H,53,54) |
Clé InChI |
HVDKSGGZKJJZGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
1,2-dipalmitoyl(3,4-azidosalicylamido)-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl(3,4-azidosalicylamido)phosphatidylethanolamine ASA-PE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



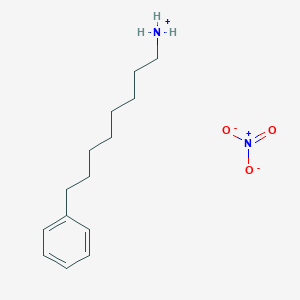
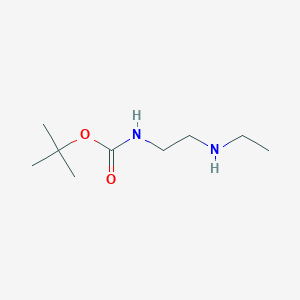
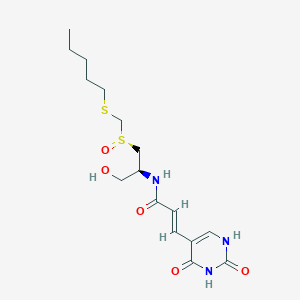
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
